

An In-depth Technical Guide to 4-Allyloxybenzaldehyde: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxybenzaldehyde is an organic compound that is gaining attention in various scientific fields, including organic synthesis and pharmaceutical research.^[1] Its unique chemical structure, featuring both an aldehyde and an allyl ether functional group, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for investigation into its biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of **4-Allyloxybenzaldehyde**, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

4-Allyloxybenzaldehyde is characterized by a benzaldehyde core with an allyloxy group attached at the para position of the benzene ring relative to the aldehyde group.^{[1][2]}

Identifier	Value
IUPAC Name	4-(prop-2-en-1-yl)benzaldehyde[3]
CAS Number	40663-68-1[1][2]
Molecular Formula	C ₁₀ H ₁₀ O ₂ [1][2]
Molecular Weight	162.19 g/mol [1]
SMILES	C=CCOC1=CC=C(C=C1)C=O[1][4]
InChI Key	TYNJQOJWNMZQFZ-UHFFFAOYSA-N[1][4]

Physicochemical Properties

4-Allyloxybenzaldehyde is typically a clear, colorless to light yellow viscous liquid with a characteristic aromatic odor.[2][5] It is generally soluble in organic solvents like ethanol and ether but has limited solubility in water.[2]

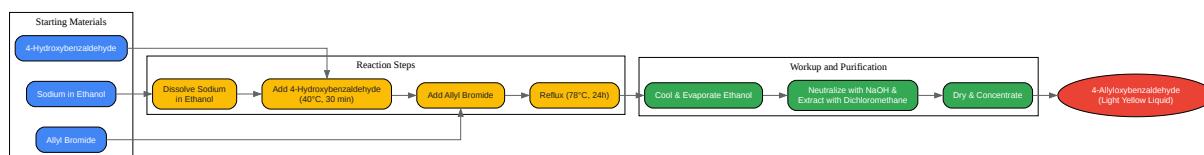
Property	Value
Appearance	Clear slightly yellow viscous liquid[5]
Boiling Point	150-152 °C at 18 mmHg[6][7]
Density	1.058 g/mL at 25 °C[6][7]
Refractive Index (n ₂₀ /D)	1.5660-1.5710[3]
Flash Point	>230 °F (>110 °C)[5][7]
Purity	Typically available at 95-97%[2][8]

Synthesis of 4-Allyloxybenzaldehyde

The most common method for synthesizing **4-Allyloxybenzaldehyde** is through a Williamson ether synthesis.[9] This reaction involves the allylation of 4-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base.[6][9]

Experimental Protocol: Williamson Ether Synthesis of 4-Allyloxybenzaldehyde

This protocol is adapted from a reported synthesis of **4-Allyloxybenzaldehyde**.[\[9\]](#)


Materials:

- 4-hydroxybenzaldehyde
- Allyl bromide
- Sodium metal
- Ethanol
- Dichloromethane
- 0.1 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Three-necked flask equipped with a reflux condenser
- Stirring apparatus
- Heating mantle
- Rotary evaporator
- Separatory funnel

Procedure:

- In a three-necked flask equipped with a reflux condenser and stirrer, add sodium metal (0.38 g, 16.5 mmol) to 10 mL of ethanol. Stir the mixture until the sodium has completely dissolved to form sodium ethoxide.

- To this solution, add 4-hydroxybenzaldehyde (1.00 g, 8.2 mmol) and stir the mixture at approximately 40 °C for 30 minutes.
- Slowly add allyl bromide (2.98 g, 24.6 mmol) to the reaction mixture.
- Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 24 hours.
- After 24 hours, allow the reaction mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dilute the resulting residue with distilled water and neutralize with 0.1 M NaOH solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product. The product, **4-allyloxybenzaldehyde**, is obtained as a light yellow liquid.[9] A reported yield for this synthesis is 89%. [9]

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-Allyloxybenzaldehyde**.

Applications in Research and Development

4-Allyloxybenzaldehyde's bifunctional nature makes it a valuable building block in several areas:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.^[1] The aldehyde group can undergo reactions such as aldol condensation, while the allyl group can be modified through various catalytic processes.^[1] For instance, it has been utilized in the synthesis of chalcones, a class of compounds with diverse biological activities.^[1]
- Pharmaceutical Research: The compound is explored as a starting material for the development of new pharmaceutical agents.^[1] Its structural features offer opportunities for modification to create novel drug candidates.^[1] Research has indicated that **4-Allyloxybenzaldehyde** possesses antioxidant properties and radical scavenging activity, which is beneficial in combating oxidative stress.^{[1][9]} This suggests its potential use in drug formulations aimed at mitigating oxidative damage.^[1]
- Flavor and Fragrance Industry: Due to its aromatic characteristics derived from the benzaldehyde structure, it finds applications in the formulation of perfumes and flavoring agents.^[1]

Biological Activity and Signaling Pathways

While specific details regarding the direct interaction of **4-Allyloxybenzaldehyde** with cellular signaling pathways are limited in current literature, its demonstrated antioxidant activity provides a basis for its potential therapeutic effects.^[1] Antioxidants are known to modulate signaling pathways that are sensitive to the cellular redox state.

Benzaldehyde derivatives, in general, are known to influence inflammatory pathways.^[10] For instance, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.^[10] The antioxidant properties of **4-Allyloxybenzaldehyde** suggest that it might indirectly influence these pathways by reducing the oxidative stress that can act as a trigger for inflammatory responses. However, further research is required to elucidate the specific mechanisms and signaling pathways directly affected by **4-Allyloxybenzaldehyde**.

Safety and Handling

4-Allyloxybenzaldehyde is classified as an irritant.^[5] It may cause skin irritation and is likely to cause an allergic skin reaction.^[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.

Conclusion

4-Allyloxybenzaldehyde is a versatile chemical compound with established applications in organic synthesis and potential in the pharmaceutical and fragrance industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of more complex and potentially bioactive molecules. While its antioxidant properties are recognized, further investigation into its specific biological mechanisms and interactions with signaling pathways is warranted to fully realize its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Allyloxybenzaldehyde | 40663-68-1 [smolecule.com]
- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. A13773.09 [thermofisher.com]
- 4. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-ALLYLOXYBENZALDEHYDE | 40663-68-1 [chemicalbook.com]
- 7. 4-allyloxybenzaldehyde | CAS#:40663-68-1 | Chemsoc [chemsoc.com]
- 8. 4-(Allyloxy)benzaldehyde | 40663-68-1 [sigmaaldrich.com]
- 9. sphinxsai.com [sphinxsai.com]

- 10. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1266427#4-allyloxybenzaldehyde-chemical-structure-and-properties)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Allyloxybenzaldehyde: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/b1266427#4-allyloxybenzaldehyde-chemical-structure-and-properties\]](https://www.benchchem.com/b1266427#4-allyloxybenzaldehyde-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com